![molecular formula C18H24N2O2S B5409954 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B5409954.png)
4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is involved in many cellular processes such as cell growth, differentiation, and apoptosis.
作用机制
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide involves the inhibition of this compound. This compound is a family of serine/threonine kinases that play important roles in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of this compound can lead to the suppression of cell growth and induction of apoptosis in cancer cells. Additionally, this compound inhibition can also reduce the accumulation of amyloid-beta peptides in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. It has also been shown to reduce the accumulation of amyloid-beta peptides in the brain by inhibiting the activity of beta-secretase, which is an enzyme involved in the production of amyloid-beta peptides.
实验室实验的优点和局限性
The advantages of using 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide in lab experiments include its potent inhibition of this compound, which can lead to the suppression of cell growth and induction of apoptosis in cancer cells. Additionally, it has been shown to reduce the accumulation of amyloid-beta peptides in the brain, which is a hallmark of Alzheimer's disease. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for the study of 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide. One direction is to further investigate its potential therapeutic applications in cancer and Alzheimer's disease. Another direction is to study its potential toxicity and optimal dosage and administration route. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective inhibitors of this compound.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in cancer and Alzheimer's disease. Its mechanism of action involves the inhibition of this compound, which can lead to the suppression of cell growth and induction of apoptosis in cancer cells, as well as the reduction of amyloid-beta peptides in the brain. While there are advantages to using this compound in lab experiments, there are also limitations that need to be addressed. Further studies are needed to determine its optimal dosage and administration route, as well as its potential toxicity and interactions with other drugs.
合成方法
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide involves several steps. The first step is the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-aminoethyl)phenol to form the benzamide intermediate. Finally, the benzamide intermediate is reacted with 3-hydroxy-3-methylbutyryl chloride to form the desired compound.
科学研究应用
4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.
属性
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13-16(23-12-20-13)9-11-19-17(21)15-6-4-14(5-7-15)8-10-18(2,3)22/h4-7,12,22H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMUOXHJRBSJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCNC(=O)C2=CC=C(C=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-oxo-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)acetamide](/img/structure/B5409876.png)
![1'-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5409877.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoic acid](/img/structure/B5409907.png)
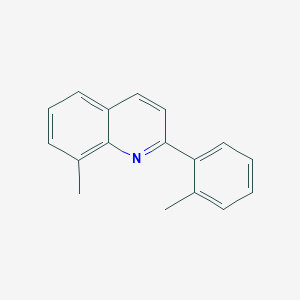
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(4-pyridinylmethyl)methanamine](/img/structure/B5409915.png)
![2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5409924.png)
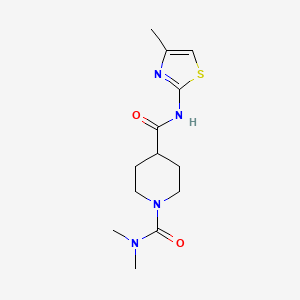

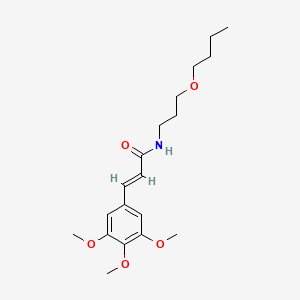
![2-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5409943.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409950.png)
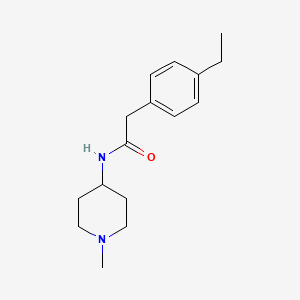
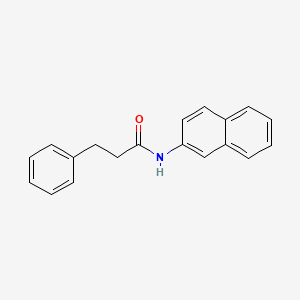
![4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5409969.png)